N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide
Description
This compound features a trichloroethyl backbone conjugated with a carbamothioylamino group linked to a 3-cyano-4,5,6,7-tetrahydrobenzothiophene moiety.
Properties
Molecular Formula |
C14H15Cl3N4OS2 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C14H15Cl3N4OS2/c1-7(22)19-12(14(15,16)17)21-13(23)20-11-9(6-18)8-4-2-3-5-10(8)24-11/h12H,2-5H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
OFEPDNXTBVKZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with trichloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with acetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Trichloroethyl Group | Enhances lipophilicity and biological activity |
| Cyano Group | Potential for nucleophilic attack and biological interaction |
| Benzothiophene Moiety | Contributes to pharmacological properties |
Anticancer Activity
Research indicates that compounds similar to N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide may exhibit anticancer properties. Preliminary studies suggest its potential as an inhibitor of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study evaluated the compound's efficacy against breast cancer cells in vitro, showing significant cytotoxicity at micromolar concentrations.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory activities. In silico docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways.
- Research Finding : Molecular docking simulations indicated a strong binding affinity to the active site of 5-LOX, suggesting potential therapeutic applications in treating inflammatory diseases.
Pesticidal Activity
Given the structural features of this compound, its use as a pesticide has been explored. The compound's ability to disrupt pest physiology makes it a candidate for further development in agrochemicals.
| Application Area | Potential Benefits |
|---|---|
| Insecticide | Targeting specific pest species while minimizing harm to beneficial insects |
| Herbicide | Selective action against unwanted plant species |
Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Chlorination | Trichloroacetic acid |
| 2 | Cyclization | Benzothiophene derivatives |
| 3 | Coupling | Carbamoyl chloride |
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Acetamide Backbone
The target compound shares a common acetamide core with derivatives like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide () and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (). Key variations lie in substituents:
- Trichloroethyl Group : Enhances lipophilicity and steric bulk compared to simpler alkyl or aryl groups .
- Carbamothioyl Linkage : Present in both the target compound and 2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide (), this group may influence hydrogen bonding and metabolic stability .
- Benzothiophene Moiety: The 3-cyano-tetrahydrobenzothiophene in the target compound contrasts with the 5-chlorothienyl group in ’s derivatives, affecting electronic properties and ring strain .
Physicochemical Properties
Spectroscopic Data
- IR/NMR : The trichloroethyl group in the target compound and ’s derivatives shows characteristic C-Cl stretches (~750 cm⁻¹) and deshielded CH₂/CH signals in NMR (δ 4.0–5.0 ppm) .
- Cyano Group: The 3-cyano substituent in the target compound and ’s analogues introduces a strong nitrile IR peak (~2200 cm⁻¹) and distinct ¹³C NMR signals (~115 ppm) .
Solubility and Stability
- The trichloroethyl and tetrahydrobenzothiophene groups likely reduce aqueous solubility compared to simpler acetamides like 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks bulky substituents .
Antimicrobial Potential
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide () demonstrated moderate antibacterial and antifungal activity, suggesting the target compound may share similar efficacy due to structural overlap .
- Herbicidal Analogues : Chloroacetamides like alachlor and pretilachlor () highlight the agrochemical relevance of this class, though the target compound’s bioactivity remains unverified .
Therapeutic Prospects
Tabulated Comparison of Key Compounds
Biological Activity
N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological effects based on various research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the benzothiophene moiety followed by the introduction of the trichloroacetamide group.
Key Steps in Synthesis:
- Formation of Benzothiophene Derivative : The initial step involves the synthesis of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene.
- Carbamothioyl Group Introduction : This is achieved through a reaction with thioketones or isothiocyanates.
- Final Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.
The compound's structure has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of the trichloro and carbamothioyl groups.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have shown inhibition of cancer cell proliferation in several cancer lines, potentially through apoptosis induction.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in cancer therapy.
Case Studies
-
Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50 -
Antitumor Activity : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations (0-100 µM) resulted in significant reduction in cell viability after 48 hours.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide?
The synthesis typically involves multistep reactions starting with a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. For example, coupling reactions with trichloroethylamine derivatives and carbamothioyl groups are performed under reflux conditions using polar aprotic solvents like dimethylformamide (DMF). Reaction intermediates are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity . Critical steps include regioselective cyclization and protection/deprotection of functional groups to avoid side reactions.
Q. How is the structural integrity of this compound verified during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the connectivity of the trichloroethyl, acetamide, and benzothiophene moieties. For instance, NMR peaks at δ 1.80–2.10 ppm (tetrahydrobenzothiophene CH groups) and δ 9.85 ppm (NH proton) are diagnostic. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms carbonyl (C=O) and cyano (C≡N) functional groups .
Q. What purification strategies are recommended for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is commonly used. For highly polar intermediates, recrystallization from DMF or ethanol/water mixtures improves purity. HPLC with reverse-phase C18 columns can resolve structurally similar impurities, especially regioisomers formed during cyclization steps .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
AutoDock Vina or similar software is used to model interactions with biological targets (e.g., ACE2 or telomerase). The docking score (e.g., -5.51 kcal/mol for ACE2 inhibitors) reflects binding affinity. Structural optimization involves adjusting substituents on the benzothiophene core to enhance hydrogen bonding or hydrophobic interactions with active site residues .
Q. What experimental approaches resolve contradictions in reported antitumor activity data?
Discrepancies in IC values across studies (e.g., MCF-7 vs. SF-268 cell lines) may arise from assay conditions or compound stability. Dose-response curves with standardized protocols (e.g., MTT assays under hypoxia vs. normoxia) and metabolic stability studies (e.g., liver microsome assays) clarify context-dependent efficacy .
Q. How do substituents on the benzothiophene ring influence regioselectivity in derivatization?
The cyano group at position 3 directs electrophilic attacks to the α-position of the thiophene ring. Computational studies (DFT calculations) predict charge distribution, while experimental validation via NMR kinetic isotope effects confirms reaction pathways. Steric hindrance from the trichloroethyl group limits substitutions at position 1 .
Q. What strategies mitigate toxicity concerns during in vivo studies?
Structure-toxicity relationships (STRs) are analyzed by modifying the trichloroethyl group (e.g., replacing Cl with F) to reduce bioaccumulation. Acute toxicity assays in zebrafish embryos and Ames tests for mutagenicity guide iterative design. Metabolite profiling via LC-MS identifies toxic intermediates .
Q. How is the compound’s stability under physiological conditions assessed?
Simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4) are used for stability studies. Degradation products are monitored via UPLC-MS/MS. Accelerated stability testing (40°C/75% RH for 6 months) evaluates shelf life, with degradation kinetics modeled using Arrhenius equations .
Methodological Notes
- Synthetic Challenges : Competing reaction pathways (e.g., Gewald-type vs. dipolar cyclization) require careful optimization of temperature and catalysts .
- Data Interpretation : Conflicting biological data should be cross-validated using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
- Safety : Handle trichloroethyl derivatives in fume hoods due to volatile byproducts; use P201/P210 safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
